7-Oxa-1-azaspiro[4.4]nonane-2,4-dione
Description
Significance of Spirocyclic Systems in Modern Organic Chemistry and Drug Discovery
The importance of spirocyclic systems stems from their inherent three-dimensionality. This spatial arrangement allows for the precise orientation of functional groups in space, a critical factor for achieving high selectivity and potency in interactions with biological targets. The introduction of a spiro center increases the fraction of sp³-hybridized carbon atoms in a molecule, a feature that has been correlated with improved physicochemical properties and a higher success rate in clinical drug development.
The spiro[4.4]nonane framework, which consists of two five-membered rings joined by a central spiro atom, exhibits a notable degree of conformational rigidity. This rigidity is a direct consequence of the steric constraints imposed by the spirocyclic fusion. Unlike more flexible linear or monocyclic systems, the conformational landscape of spiro[4.4]nonane is limited to a few well-defined low-energy conformations. This restricted conformational freedom can be advantageous in drug design, as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher binding affinities. The perpendicular orientation of the two rings in the spiro[4.4]nonane system also allows for a diverse and spatially distributed presentation of substituents.
Nature has long utilized the spirocyclic motif in a wide array of natural products, showcasing their evolutionary significance. These compounds often exhibit potent biological activities, serving as inspiration for the design of new therapeutic agents. nih.gov The structural complexity and well-defined stereochemistry of naturally occurring spirocycles have spurred the development of innovative synthetic methodologies for their construction in the laboratory. Beyond natural products, synthetic chemists have increasingly incorporated spirocyclic scaffolds into novel molecular designs, recognizing their potential to access unexplored chemical space and generate compounds with improved drug-like properties.
The 7-Oxa-1-azaspiro[4.4]nonane-2,4-dione Core Structure: Overview and Research Interest
The this compound scaffold is a heterocyclic system that combines the structural features of a spiro[4.4]nonane framework with the chemical functionalities of an oxazolidine (B1195125) and a pyrrolidine-2,4-dione (B1332186) ring. This unique combination of a lactam and a cyclic ether moiety within a rigid spirocyclic architecture makes it an intriguing target for chemical synthesis and biological evaluation.
While extensive research specifically on this compound is not widely documented in publicly available literature, significant interest exists in closely related oxa-azaspiro compounds. For instance, the synthesis of 2-Oxa-7-azaspiro[4.4]nonane-8,9-diones has been reported, highlighting the accessibility of this scaffold. researchgate.net The research interest in such compounds is often driven by the potential for these scaffolds to serve as building blocks in the synthesis of more complex molecules with diverse biological activities. The inherent functionalities of the dione (B5365651) and the oxa-aza system offer multiple points for chemical modification, allowing for the generation of libraries of compounds for screening in drug discovery programs.
The exploration of spiro-heterocyclic diones, including oxa-azaspiro systems, is part of a broader effort in medicinal chemistry to develop novel scaffolds that can lead to new therapeutic agents. Historically, the synthesis of spiro compounds was often challenging due to the difficulty in constructing the quaternary spirocenter. However, the development of modern synthetic methods, including multicomponent reactions and transition-metal-catalyzed cyclizations, has made these structures more accessible.
The investigation of oxa-azaspiro diones is often linked to the search for compounds with potential anticancer, antimicrobial, or other therapeutic properties. The presence of both hydrogen bond donors and acceptors, along with a rigid three-dimensional structure, makes them attractive candidates for interacting with biological macromolecules. The synthesis and biological evaluation of various oxa-azaspiro[4.5]decanediones, for example, have been a subject of research, with some derivatives showing promising activity. nih.gov The study of such related compounds provides a valuable context for understanding the potential significance and research directions for the this compound scaffold.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-oxa-1-azaspiro[4.4]nonane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c9-5-3-6(10)8-7(5)1-2-11-4-7/h1-4H2,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXXXGBNYYAQRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12C(=O)CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Oxa 1 Azaspiro 4.4 Nonane 2,4 Dione and Its Analogues
Strategies for Constructing the Spiro[4.4]nonane Skeleton
The formation of the spiro[4.4]nonane core, which is central to the structure of 7-oxa-1-azaspiro[4.4]nonane-2,4-dione, can be achieved through various synthetic strategies. These range from traditional condensation and intramolecular cyclization reactions to more contemporary radical-based methods that allow for the efficient construction of complex cyclic systems.
Classical Annulation and Cyclization Approaches
Classical methods for the formation of the spiro[4.4]nonane skeleton often rely on well-established ionic reactions, such as condensation and intramolecular cyclization. These approaches typically involve the stepwise construction of the bicyclic system from acyclic or monocyclic precursors.
Condensation reactions, particularly those involving beta-keto esters, are a cornerstone of heterocyclic synthesis. In the context of the this compound system, a plausible approach would involve the reaction of a cyclic beta-keto ester derived from tetrahydrofuran (B95107) with an appropriate amine precursor. For instance, the condensation of an ester of 3-oxotetrahydrofuran-2-carboxylic acid with an amino acid derivative could potentially lead to the formation of the desired spiro-lactam framework. While direct examples for the synthesis of this compound via this specific route are not extensively documented, the general principle is well-established in the synthesis of other spiro-N-heterocycles.
The reaction would likely proceed through the formation of an enamine intermediate, followed by an intramolecular aminolysis of the ester group to close the lactam ring. The success of such a strategy would be highly dependent on the reactivity of the cyclic beta-keto ester and the choice of the amine precursor.
| Precursor 1 | Precursor 2 | Conditions | Product | Yield |
| Cyclic beta-keto ester | Amine | Acid or base catalysis | Spiro-lactam | Data not available |
Table 1: Illustrative condensation reaction for spiro-lactam formation.
Intramolecular cyclization reactions are a powerful tool for the construction of cyclic and spirocyclic systems. For the synthesis of this compound, a suitable precursor would be a substituted succinimide (B58015) bearing a side chain that can undergo cyclization to form the tetrahydrofuran ring. For example, a succinimide derivative with a 2-(2-hydroxyethyl) substituent at the 3-position could potentially undergo an intramolecular Williamson ether synthesis or a related cyclodehydration to form the spirocyclic ether linkage.
Alternatively, an intramolecular Dieckmann condensation of a suitably substituted diester can be employed to form five-membered rings. alfa-chemistry.comwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com While typically used for carbocyclic systems, modifications of this reaction can be applied to the synthesis of heterocyclic cores. Similarly, the Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, provides another classical route to cyclic ketones after hydrolysis, which could be adapted for the synthesis of spirocyclic lactam precursors. wikipedia.orglscollege.ac.inresearchgate.net
| Precursor | Reagents | Conditions | Product | Yield |
| Substituted Succinimide | Base | Heat | This compound | Data not available |
| Acyclic Diester | Strong base (e.g., NaOEt) | Aprotic solvent | Cyclic β-keto ester | Data not available |
Table 2: Representative intramolecular cyclization strategies.
Radical-Mediated Cyclization Protocols
Radical cyclization reactions have emerged as a versatile and efficient method for the construction of complex molecular architectures, including spirocycles. These reactions often proceed under mild conditions and can tolerate a wide range of functional groups.
Domino radical bicyclization offers a powerful strategy for the one-pot synthesis of complex spirocyclic systems. This approach has been successfully applied to the synthesis of 1-azaspiro[4.4]nonane derivatives. beilstein-journals.orgnih.govnih.gov The reaction typically involves the generation of a radical species that undergoes a sequence of intramolecular cyclizations to form the spirocyclic core. For the synthesis of the 7-oxa-1-azaspiro[4.4]nonane skeleton, a plausible precursor would be an N-alkenyl-substituted maleimide (B117702) or a related unsaturated lactam, where the alkenyl tether contains an oxygen atom at a suitable position to facilitate the formation of the tetrahydrofuran ring upon cyclization.
A study by Guerrero-Caicedo et al. demonstrated the synthesis of 1-azaspiro[4.4]nonane derivatives through a domino radical bicyclization of O-benzyl oxime ethers. nih.govnih.gov This methodology involves the formation and capture of alkoxyaminyl radicals, leading to the construction of the spiro[4.4]nonane skeleton in moderate yields. nih.govnih.gov While this specific study did not report the synthesis of the 7-oxa analogue, the underlying principles could potentially be adapted for this purpose.
| Precursor | Radical Initiator | Reagents | Product | Yield (%) |
| O-benzyl oxime ether with alkenyl moiety | AIBN or Et3B | Bu3SnH | 1-azaspiro[4.4]nonane derivative | 11-67 |
Table 3: Domino radical bicyclization for the synthesis of 1-azaspiro[4.4]nonane derivatives. nih.govnih.gov
Transition metal-catalyzed radical reactions, particularly those utilizing manganese(III) acetate (B1210297), have proven to be highly effective for the synthesis of a variety of cyclic and spirocyclic compounds. organic-chemistry.org These reactions typically involve the oxidation of a 1,3-dicarbonyl compound or a related active methylene (B1212753) compound by Mn(III) acetate to generate a manganese(III) enolate, which then undergoes further transformation to a carbon-centered radical. This radical can then participate in intra- or intermolecular addition reactions.
A significant breakthrough in the synthesis of the 7-oxa-1-azaspiro[4.4]nonane system was reported by Nishino and coworkers. They developed a one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones through a Mn(III)-based oxidative reaction of 4-acylpyrrolidine-2,3-diones with 1,1-diarylethenes. researchgate.net In this reaction, the pyrrolidinedione ring remains intact and forms one of the rings of the spirocyclic product. researchgate.net The reaction proceeds in good yields and provides a direct entry to the 2-oxa-7-azaspiro[4.4]nonane skeleton. researchgate.net
The proposed mechanism involves the Mn(III)-mediated generation of a radical from the 4-acylpyrrolidine-2,3-dione, which then adds to the 1,1-diarylethene. The resulting radical intermediate undergoes a 5-exo-trig cyclization onto one of the carbonyl groups, followed by further transformations to yield the spirocyclic product.
| Precursor 1 | Precursor 2 | Oxidant | Conditions | Product | Yield (%) |
| 4-Acylpyrrolidine-2,3-dione | 1,1-Diarylethene | Mn(OAc)3 | Acetic acid, 25 °C | 2-Oxa-7-azaspiro[4.4]nonane-8,9-dione derivative | Good |
Table 4: Mn(III)-based oxidative cyclization for the synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones. researchgate.net
This Mn(III)-based oxidative cyclization represents a highly efficient and convergent approach to the 7-oxa-1-azaspiro[4.4]nonane core, highlighting the power of modern radical-mediated methods in the synthesis of complex heterocyclic scaffolds.
Advanced Synthetic Techniques for Spirocenter Formation
The construction of the quaternary spirocyclic carbon atom at the heart of this compound is a significant synthetic challenge. Advanced methodologies such as olefin metathesis and tandem cyclization sequences have emerged as powerful tools for the efficient formation of such complex architectures.
Ring-closing metathesis (RCM) has become a robust and versatile method for the formation of cyclic structures in organic synthesis, including lactones. This reaction, typically catalyzed by ruthenium-based complexes like Grubbs' or Hoveyda-Grubbs' catalysts, involves the intramolecular reaction of a diene to form a cyclic alkene with the extrusion of a small volatile alkene like ethylene. organic-chemistry.org
In the context of synthesizing this compound analogues, RCM can be envisioned as a key step in the formation of the tetrahydrofuranone (lactone) ring. A plausible synthetic precursor would be an N-substituted succinimide bearing two alkenyl chains, one of which is tethered to an ester functionality. Intramolecular RCM would then lead to the formation of the spirocyclic lactone. The efficiency and stereoselectivity of the RCM reaction can be influenced by the choice of catalyst, solvent, and the nature of the substituents on the alkenyl chains. rsc.org For instance, the synthesis of a spirotricyclic structure has been achieved with almost quantitative yield using the Hoveyda-Grubbs' catalyst. ua.es
The table below summarizes some common catalysts used in ring-closing metathesis for the synthesis of cyclic compounds.
| Catalyst | Generation | Key Features |
| Grubbs' Catalyst | First | Good activity for a range of functional groups. |
| Grubbs' Catalyst | Second | Higher activity and better thermal stability. |
| Hoveyda-Grubbs' Catalyst | Second | Features a chelating isopropoxystyrene ligand, leading to increased stability and recyclability. |
Tandem reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules. For the synthesis of azaspirocycloalkane derivatives like this compound, tandem cyclization sequences can rapidly build the spirocyclic framework.
A notable example is the one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, which are structurally very similar to the target compound. This synthesis is achieved through a manganese(III)-based reaction of 1,1-diarylethenes and 4-acylpyrrolidine-2,3-diones. researchgate.net In this process, the pyrrolidinedione ring remains intact and forms one of the rings of the final spiro compound. researchgate.net
Another powerful tandem strategy involves the Prins cyclization. While not directly applied to the target molecule, the synthesis of indole-fused spiro-1,4-diazocane scaffolds via a tandem Prins cyclization highlights the potential of this approach for constructing complex spirocyclic systems containing nitrogen heterocycles. rsc.orgnih.gov
Asymmetric Synthesis of Chiral this compound Analogues
The development of asymmetric syntheses to access enantiomerically pure spirocyclic compounds is of great interest due to their potential applications in medicinal chemistry. Chiral auxiliary-mediated approaches and asymmetric catalytic strategies are two prominent methods for achieving this.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed to afford the enantiomerically enriched product. sigmaaldrich.com For the synthesis of chiral this compound analogues, a chiral auxiliary could be attached to the succinimide nitrogen to direct the stereoselective formation of the spirocenter.
Commonly used chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine. wikipedia.org For example, an N-acylated oxazolidinone can undergo diastereoselective alkylation or aldol (B89426) reactions to set the stereochemistry of substituents on the pyrrolidine (B122466) ring. This stereochemically defined intermediate could then be further elaborated to construct the spirocyclic lactone.
The following table lists some common chiral auxiliaries and their typical applications.
| Chiral Auxiliary | Typical Application |
| Evans' Oxazolidinones | Asymmetric aldol reactions, alkylations, and acylations. |
| Pseudoephedrine | Asymmetric alkylation of enolates. |
| Camphorsultam | Asymmetric Diels-Alder reactions, aldol reactions, and alkylations. |
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst can generate a large quantity of a chiral product. The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective conversion of alkenes to vicinal diols using osmium tetroxide in the presence of a chiral quinine (B1679958) ligand. nih.govwikipedia.org
This methodology is highly relevant to the synthesis of the this compound scaffold, as the resulting chiral diol can serve as a precursor to the chiral tetrahydrofuranone ring. nih.govnih.gov An appropriate alkene-containing succinimide derivative could be subjected to Sharpless asymmetric dihydroxylation to install two adjacent stereocenters with high enantioselectivity. hilarispublisher.comorganic-chemistry.org Subsequent intramolecular cyclization would then yield the desired chiral spirocyclic lactone. The choice of the chiral ligand (e.g., (DHQ)2-PHAL or (DHQD)2-PHAL) determines which enantiomer of the diol is formed. wikipedia.org
Functionalization and Derivatization of the this compound Scaffold
The ability to functionalize and derivatize the this compound scaffold is crucial for exploring its structure-activity relationships in various applications. The succinimide and lactone rings offer several sites for modification.
The nitrogen atom of the succinimide ring can be readily N-alkylated or N-acylated to introduce a variety of substituents. Furthermore, the methylene groups of the pyrrolidine ring can potentially be functionalized through methods such as stereoselective alkylation, as demonstrated in the synthesis of spirocyclic pyrrolidines. nih.govrsc.org The synthesis of multifunctional spiropyrrolidine derivatives tethered to other heterocyclic systems highlights the possibility of creating complex hybrid molecules with diverse biological activities. nih.gov
The lactone ring also presents opportunities for derivatization. For example, the carbonyl group could potentially undergo reactions such as reduction or addition of organometallic reagents, although this may lead to ring-opening. Modifications to the tetrahydrofuran ring could also be envisioned, depending on the presence of other functional groups introduced during the synthesis.
The following table provides examples of potential functionalization reactions on the this compound scaffold.
| Reaction Type | Reagents and Conditions | Potential Outcome |
| N-Alkylation | Alkyl halide, base (e.g., K2CO3) in a polar aprotic solvent. | Introduction of an alkyl group on the succinimide nitrogen. |
| N-Acylation | Acyl chloride or anhydride, base (e.g., pyridine). | Introduction of an acyl group on the succinimide nitrogen. |
| a-Alkylation | Strong base (e.g., LDA), alkyl halide. | Introduction of an alkyl group at the a-position to the succinimide carbonyls. |
Post-Synthetic Modifications: Oxidation, Reduction, and Substitution Reactions
The inherent reactivity of the succinimide and tetrahydrofuran moieties within the this compound scaffold allows for a range of post-synthetic modifications. These reactions are essential for creating a library of derivatives from a common intermediate.
Oxidation Reactions:
While specific examples of the oxidation of this compound are not extensively documented in the available literature, the reactivity of analogous N-heterocyclic systems suggests potential pathways. For instance, the nitrogen atom of the succinimide ring could, under specific conditions, be a target for oxidation, although this is generally challenging due to the electron-withdrawing nature of the adjacent carbonyl groups. More plausibly, if the core structure is appropriately substituted, these substituents could undergo oxidation. For example, the oxidation of hydroxyl groups or other sensitive functionalities introduced elsewhere on the scaffold would be a viable strategy for further diversification.
In related azaspiro systems, oxidation is a key step in their synthesis and functionalization. For example, the synthesis of 2-Oxa-7-azaspiro[4.4]nonane-8,9-diones can be achieved through a Manganese(III)-based oxidative cycloaddition. acs.org Similarly, the oxidation of amino alcohol precursors is a critical step in the synthesis of 1-azaspiro[4.4]nonan-1-oxyls. beilstein-archives.org These examples highlight the utility of oxidative methods in the chemistry of azaspirocycles.
Reduction Reactions:
The carbonyl groups of the succinimide ring are prime targets for reduction. The use of various reducing agents can lead to a range of products, from partial reduction to a single carbonyl to the complete reduction of both. The choice of reductant and reaction conditions would be critical in controlling the selectivity of this transformation. For instance, mild reducing agents like sodium borohydride (B1222165) might selectively reduce one carbonyl group, particularly if there is a difference in steric hindrance, while stronger reducing agents like lithium aluminum hydride would likely reduce both carbonyls to the corresponding alcohols, and potentially the amide linkage as well.
The following table illustrates potential reduction products of the this compound core, based on general principles of carbonyl and amide reduction.
| Starting Material | Reducing Agent | Potential Product(s) |
| This compound | NaBH₄ | 4-Hydroxy-7-oxa-1-azaspiro[4.4]nonan-2-one |
| This compound | LiAlH₄ | 7-Oxa-1-azaspiro[4.4]nonane-2,4-diol |
Substitution Reactions:
Substitution reactions, particularly at the nitrogen atom of the succinimide ring, represent a straightforward and widely applicable method for introducing diversity. N-alkylation, N-arylation, and N-acylation can be readily achieved under standard conditions. For instance, in the synthesis of novel 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, N-alkylation was successfully performed using various alkyl halides in the presence of a base. nih.gov This strategy allows for the introduction of a wide array of functional groups, which can modulate the compound's properties.
The following table provides examples of N-substitution reactions on a related spirocyclic dione (B5365651) system, demonstrating the feasibility of this approach.
| Spirocyclic Core | Reagent | Base | Product | Yield (%) |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione | Propargyl bromide | DBU | 4-(Prop-2-yn-1-yl)-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione | 92 |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione | Benzyl bromide | DBU | 4-Benzyl-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione | 85 |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione | 4-Methylbenzyl chloride | DBU | 4-(4-Methylbenzyl)-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione | 81 |
Data adapted from studies on analogous spirocyclic systems. nih.gov
Regioselective and Stereoselective Introduction of Functional Groups
The controlled introduction of functional groups at specific positions and with defined stereochemistry is a cornerstone of modern synthetic chemistry. For the this compound scaffold, achieving such selectivity is crucial for developing compounds with specific biological activities.
Regioselective Functionalization:
The succinimide ring offers several positions for regioselective functionalization. The α-carbons to the carbonyl groups (C3 and C5 positions) are potentially enolizable, allowing for reactions such as alkylation, halogenation, and aldol-type condensations. The choice of base and electrophile would be critical in directing the reaction to the desired position. For instance, the use of a bulky base might favor deprotonation at the less sterically hindered α-carbon.
While direct examples on the this compound are scarce, studies on the regioselective synthesis of other fused oxa-heterocycles provide valuable insights. For example, iodine-mediated annulation of cyclic 1,3-dicarbonyl compounds with propargylic alcohols has been shown to proceed with high regioselectivity. rsc.org Such strategies could potentially be adapted for the functionalization of the dione ring in the target spirocycle.
Stereoselective Functionalization:
The spirocyclic nature of this compound introduces elements of chirality, making stereoselective synthesis a key consideration. The introduction of substituents at the C3 or C5 positions of the succinimide ring, or on the tetrahydrofuran ring, can create new stereocenters.
Recent advances in the stereoselective synthesis of functionalized succinimides from aza-1,6-enynes highlight the potential for creating complex, stereochemically defined structures. rsc.orgnih.gov These methods often employ radical cascade reactions to achieve high levels of stereocontrol. For example, a visible light-promoted, metal- and oxidant-free radical cascade iodo-sulfonylation of aza-1,6-enynes has been developed to produce highly functionalized succinimides with excellent stereoselectivity. rsc.orgrsc.org Similarly, silver-catalyzed asymmetric [3 + 2] cycloaddition reactions have been used to synthesize spirocyclic pyrrolidines with high diastereo- and enantioselectivities. acs.org
The following table summarizes results from a stereoselective synthesis of functionalized succinimides, which could be conceptually applied to the modification of the this compound system.
| Aza-1,6-enyne Substrate | Reagent | Product | Yield (%) | Diastereomeric Ratio |
| N-Phenyl substituted | Benzenesulfonyl iodide | E-iodo-sulfonylated succinimide | 81 | >99:1 |
| N-(p-Tolyl) substituted | Tosyl iodide | E-iodo-sulfonylated succinimide | 72 | >99:1 |
| N-(p-Methoxyphenyl) substituted | Benzenesulfonyl iodide | E-iodo-sulfonylated succinimide | 74 | >99:1 |
Data adapted from studies on the stereoselective functionalization of succinimide precursors. rsc.org
These examples underscore the potential for achieving high levels of stereocontrol in the synthesis of complex succinimide-containing molecules, a principle that is directly relevant to the targeted modification of the this compound scaffold.
Structure Activity Relationship Sar Studies of 7 Oxa 1 Azaspiro 4.4 Nonane 2,4 Dione Derivatives
General Principles of SAR in Spirocyclic Systems
Spirocyclic systems are a class of molecules distinguished by a single atom shared between two rings. numberanalytics.com This structural feature imparts a high degree of rigidity and a three-dimensional character that is increasingly sought after in drug design. mdpi.comnih.gov
Conformational Dynamics and Stereochemical Influences on Molecular Recognition
The spiro junction dramatically limits the conformational mobility of the molecule, which helps to fix the spatial position of substituents that interact with biological targets. mdpi.com This rigidity reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity. The stereochemistry of spiro compounds is a critical factor, as the spiro atom itself can be a stereocenter if attached to four different groups, leading to enantiomers. numberanalytics.com Furthermore, substituents on the rings can create diastereomers. numberanalytics.com The specific three-dimensional arrangement of atoms is crucial for molecular recognition and can significantly impact biological activity and interaction with targets. mdpi.com The analysis of these stereochemical properties is often performed using techniques like NMR spectroscopy and X-ray crystallography. nih.gov
Scaffold-Focused SAR for Oxa-azaspiro[4.4]nonane-2,4-dione Analogues
For the specific 7-Oxa-1-azaspiro[4.4]nonane-2,4-dione scaffold, SAR studies focus on how modifications to its unique structure affect biological outcomes.
Impact of Heteroatom Placement (e.g., Oxygen and Nitrogen) within the Spiro System
The inclusion of heteroatoms like oxygen and nitrogen within the spirocyclic framework is a key feature of the this compound core. The nitrogen atom at position 1 and the oxygen atom at position 7 define the scaffold's chemical personality. The nitrogen, as part of a succinimide-like ring, provides a hydrogen bond donor (N-H) and can be a site for substitution. The ether oxygen at position 7 introduces polarity and a potential hydrogen bond acceptor site. The placement of these heteroatoms creates specific vectors for interaction with biological targets that would be absent in an all-carbon spirocyclic system. rsc.orgresearchgate.net Altering the position or type of heteroatom would fundamentally change the molecule's electronic distribution and hydrogen bonding capabilities, thereby drastically altering its SAR. rsc.org
Elucidation of Pharmacophoric Features within the Dione (B5365651) Rings and Spiro Junction
The key pharmacophoric features of the this compound scaffold can be broken down as follows:
Hydrogen Bond Acceptors: The two carbonyl oxygens (at positions 2 and 4) and the ether oxygen (at position 7) are potent hydrogen bond acceptors.
Hydrogen Bond Donor: The imide nitrogen (at position 1) provides a hydrogen bond donor.
Hydrophobic Regions: The carbon framework of the two rings provides hydrophobic surfaces that can engage in van der Waals interactions.
Rigid Scaffold: The spirocyclic core acts as a rigid scaffold, holding these features in a precise and predictable three-dimensional arrangement.
The relative orientation of these features is critical for binding affinity and selectivity. For instance, the distance and angular relationship between the N-H donor and the C=O acceptors are fixed by the five-membered ring's geometry.
Optimization Strategies for Enhanced Specificity and Affinity
Optimization of this scaffold typically involves systematic modification at several key positions to enhance interactions with a target and improve selectivity. nih.govacs.org Common strategies include:
N-Substitution: Alkylation or arylation at the nitrogen atom (position 1) can be used to probe for additional binding pockets or to modify the compound's lipophilicity and metabolic stability.
Substitution on the Carbon Rings: Adding substituents to the tetrahydrofuran (B95107) or pyrrolidine-2,4-dione (B1332186) rings can enhance affinity through additional interactions or improve selectivity by introducing steric hindrance that prevents off-target binding.
Stereochemical Control: Synthesizing and testing individual stereoisomers is crucial, as biological activity is often confined to a single isomer. nih.govrsc.org
The following interactive table illustrates a hypothetical SAR study, showing how different substituents might affect the binding affinity (represented by the inhibition constant, Ki) for a hypothetical target.
| Compound | R1 (at N-1) | R2 (at C-6) | Hypothetical Ki (nM) | Rationale |
|---|---|---|---|---|
| 1a | -H | -H | 500 | Parent scaffold |
| 1b | -CH3 | -H | 250 | Small alkyl group at N-1 may fill a small hydrophobic pocket. |
| 1c | -CH2Ph | -H | 50 | Benzyl group at N-1 may engage in favorable π-stacking interactions. |
| 1d | -H | -OH | 100 | Hydroxyl group at C-6 may form a key hydrogen bond. |
| 1e | -CH2Ph | -OH | 10 | Combines the favorable interactions of both the N-benzyl and C-6 hydroxyl groups. |
| 1f | -C(CH3)3 | -H | >1000 | Bulky tert-butyl group at N-1 introduces steric clash, reducing affinity. |
This systematic approach allows medicinal chemists to build a comprehensive understanding of the SAR, guiding the design of more potent and selective analogues.
Investigation of Molecular Mechanisms of Action for 7 Oxa 1 Azaspiro 4.4 Nonane 2,4 Dione Analogues
Identification and Characterization of Putative Biological Targets
A fundamental step in characterizing the mechanism of action of any bioactive compound is the identification of its molecular binding partners. For 7-Oxa-1-azaspiro[4.4]nonane-2,4-dione, this would involve a multi-pronged approach to identify and validate its interactions with enzymes and receptors.
Enzyme-Ligand Interactions and Inhibition Mechanisms
To date, there is no published data identifying specific enzymes that are inhibited by this compound or its derivatives. Future research should focus on screening this compound against various enzyme classes to identify potential targets. Should enzymatic inhibition be observed, detailed kinetic studies would be necessary to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).
Table 1: Putative Enzyme Inhibition Data for this compound Analogues (Hypothetical Data for Future Research)
| Compound Analogue | Target Enzyme | IC₅₀ (µM) | Ki (µM) | Mechanism of Inhibition |
|---|
Receptor Binding and Modulation (e.g., Ion Channel Activity)
Similarly, the affinity of this compound for specific cellular receptors remains uncharacterized. Radioligand binding assays and other biophysical techniques would be required to determine if this scaffold interacts with key receptor families, such as G-protein coupled receptors (GPCRs) or ion channels. If binding is confirmed, subsequent functional assays would be essential to determine whether the compound acts as an agonist, antagonist, or modulator of receptor activity.
Table 2: Potential Receptor Binding Affinity of this compound Analogues (Hypothetical Data for Future Research)
| Compound Analogue | Receptor Target | Binding Affinity (Kd/Ki, nM) | Functional Activity |
|---|
Analysis of Cellular Pathways Affected by Scaffold Derivatives
Understanding the downstream consequences of a compound's interaction with its molecular target(s) is crucial. Currently, there is no information on the cellular pathways that are modulated by this compound. Transcriptomic and proteomic studies would be invaluable in identifying changes in gene and protein expression in response to treatment with this compound, thereby revealing the affected signaling pathways.
Mechanistic Insights from Structural Biology Approaches and Binding Studies
High-resolution structural information is paramount for understanding the precise molecular interactions between a ligand and its biological target. Techniques such as X-ray crystallography or cryo-electron microscopy could provide atomic-level details of the binding mode of this compound within the active site of an enzyme or the binding pocket of a receptor. Such studies would be instrumental in structure-based drug design efforts to optimize the potency and selectivity of this chemical scaffold. To date, no such structural studies have been published.
Computational and Theoretical Investigations of 7 Oxa 1 Azaspiro 4.4 Nonane 2,4 Dione
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) would be employed to model the electronic structure of 7-Oxa-1-azaspiro[4.4]nonane-2,4-dione, providing insights into its stability, reactivity, and spectroscopic characteristics.
Frontier Molecular Orbital Analysis
This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for predicting a molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For this compound, this analysis would pinpoint the likely sites for nucleophilic and electrophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound This table is for illustrative purposes only, as specific research data is not available.
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | - | Indicates the energy of the outermost electrons; relates to the ability to donate electrons. |
| LUMO Energy | - | Indicates the energy of the lowest energy empty orbital; relates to the ability to accept electrons. |
Reaction Pathway Elucidation and Transition State Analysis
Computational methods can be used to map out the potential energy surface for chemical reactions involving this compound. This involves identifying the most energetically favorable pathway from reactants to products by locating and characterizing the transition state structures. Such studies would be invaluable for understanding its synthesis, degradation, or metabolic pathways. The activation energy, calculated from the energy difference between the reactants and the transition state, would determine the reaction kinetics.
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
In the context of drug discovery, molecular modeling and docking are powerful techniques to predict how a molecule like this compound might interact with a biological target, such as a protein or enzyme.
Binding Energy Calculations and Affinity Prediction
Molecular docking simulations would place the this compound molecule into the binding site of a target protein. Subsequent calculations would then estimate the binding free energy, which is a measure of the binding affinity. A lower binding energy typically indicates a more stable and favorable interaction. These predictions are crucial for prioritizing compounds for further experimental testing.
Pharmacophore Modeling and Virtual Screening
A pharmacophore model identifies the essential three-dimensional arrangement of functional groups necessary for biological activity. If this compound were found to be active, a pharmacophore model could be developed based on its structure and interactions. This model could then be used to search large chemical databases (virtual screening) to identify other diverse molecules that might have similar biological activity.
Conformational Analysis and Energetics of the Spiro[4.4]nonane System
The spiro[4.4]nonane system is conformationally constrained. A detailed conformational analysis would identify the most stable three-dimensional shapes (conformers) of this compound. By calculating the relative energies of these conformers, the most likely shape of the molecule under physiological conditions can be determined. This information is critical, as the biological activity of a molecule is often dependent on its specific 3D conformation.
Table 2: Illustrative Conformational Energy Profile This table is for illustrative purposes only, as specific research data is not available.
| Conformer | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angles |
|---|---|---|---|
| 1 | 0.00 | - | - |
| 2 | - | - | - |
Applications of the 7 Oxa 1 Azaspiro 4.4 Nonane 2,4 Dione Scaffold in Chemical Synthesis and Medicinal Chemistry Research
A Versatile Building Block in Complex Organic Synthesis
The inherent structural rigidity and defined spatial orientation of functional groups make the 7-oxa-1-azaspiro[4.4]nonane-2,4-dione scaffold a valuable starting point for the synthesis of more complex molecules. Its pyrrolidine-2,4-dione (B1332186) moiety fused with a tetrahydrofuran (B95107) ring at a spirocyclic center offers multiple reactive sites for chemical elaboration.
Precursor for Diverse Spiroheterocyclic Systems
While direct studies on the synthetic transformations of this compound are not extensively documented in publicly available literature, its structural motifs are present in a variety of spiroheterocyclic compounds. The synthesis of related spiro[pyrrolidine-3,3'-tetrahydrofuran] derivatives highlights the general strategies that could be applicable to this scaffold. For instance, multicomponent 1,3-dipolar cycloaddition reactions are a powerful tool for constructing complex spiro-pyrrolidine frameworks. ua.es Such methodologies could potentially be adapted to utilize or generate the this compound core, leading to a diverse array of novel spiro compounds with varied substitution patterns. The development of stereoselective synthetic routes to spirocyclic pyrrolidines further underscores the potential for creating enantiomerically pure derivatives from this scaffold, which is crucial for medicinal chemistry applications. rsc.org
Integration into Multi-component Reactions
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to generating molecular complexity from simple starting materials in a single synthetic operation. The dione (B5365651) functionality within the this compound scaffold suggests its potential as a substrate in various MCRs. Although specific examples involving this exact scaffold are scarce, the broader class of pyrrolidine (B122466) derivatives and related heterocyclic systems are frequently employed in MCRs to produce libraries of structurally diverse molecules. tandfonline.com The reactivity of the carbonyl groups and the nitrogen atom could be harnessed in reactions like the Ugi or Passerini reactions, or in novel MCRs designed to build upon the spirocyclic core.
Scaffold for the Rational Design and Synthesis of Novel Compound Libraries
The concept of "escaping from flatland" in medicinal chemistry emphasizes the importance of three-dimensional molecular shapes for improving drug-like properties. Spirocyclic scaffolds, such as this compound, are ideal starting points for the creation of compound libraries with high Fsp3 (fraction of sp3 hybridized carbons) content. The synthesis of libraries based on this scaffold would allow for the systematic exploration of the chemical space around this unique core. By introducing a variety of substituents at different positions on the pyrrolidine and tetrahydrofuran rings, chemists can generate a multitude of analogs for screening against various biological targets.
Development of Pharmaceutical Intermediates and Lead Compounds
The structural features of this compound make it an attractive scaffold for the development of new pharmaceutical agents. The presence of both hydrogen bond donors and acceptors, along with a rigid three-dimensional structure, provides opportunities for specific interactions with biological macromolecules.
Exploration of Scaffold Derivatives as Potential Therapeutic Agents
While the biological activity of this compound itself is not well-documented, related spirocyclic systems have shown a wide range of pharmacological activities. For instance, derivatives of spiro-tetrahydroquinoline have been investigated for their wound-healing properties. nih.gov The synthesis of novel spiro-pyrrolidine derivatives is often motivated by the search for new bioactive compounds. rsc.org By analogy, derivatives of the this compound scaffold could be synthesized and evaluated for a variety of therapeutic applications, including as enzyme inhibitors or receptor modulators.
Design of Compounds with Modulated Biological Responses
The rational design of derivatives of the this compound scaffold allows for the fine-tuning of their biological activity. By modifying the substituents on the heterocyclic rings, it is possible to modulate properties such as potency, selectivity, and pharmacokinetic profiles. For example, the introduction of different functional groups can alter the lipophilicity, polarity, and metabolic stability of the resulting compounds. This iterative process of design, synthesis, and biological evaluation is a cornerstone of modern drug discovery and could be effectively applied to this promising spirocyclic scaffold to develop new lead compounds for further optimization.
Future Research Directions and Emerging Trends in Spirocyclic Chemistry
Advancements in Stereoselective and Sustainable Synthetic Methodologies for Spiro[4.4]nonane Systems
The construction of the spirocyclic core, especially the creation of the spiro quaternary carbon stereocenter, remains a significant synthetic challenge. researchgate.net Future research will focus on developing more efficient, stereoselective, and environmentally benign methods for synthesizing complex spiro[4.4]nonane systems.
Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. researchgate.net Organocatalytic cascade reactions, combining multiple bond-forming events in a single step, provide expedient access to complex spirocycles with high diastereo- and enantioselectivity. researchgate.netnih.gov This approach, utilizing activation modes like enamine, iminium, and dienamine catalysis, is well-suited for constructing polysubstituted spiro[4.4]nonane frameworks. researchgate.net The combination of organocatalysis with transition metal catalysis is another promising avenue for creating optically pure spiro heterocyclic molecules. nih.gov
Photocatalysis: Visible-light-driven photocatalysis offers a green and efficient alternative to traditional synthetic methods, operating under mild conditions. rsc.org Dual catalyst systems, combining a photosensitizer with another catalyst, have been successfully employed for the radical spirocyclization of various precursors. rsc.orgnih.gov For instance, a dual system of titanocene (B72419) and an organic dye photocatalyst has been used for the radical spirocyclization of epoxides. nih.gov This method is notable for its ability to assemble heterospirocycles featuring an all-carbon quaternary spirocenter. nih.gov Similarly, photoredox-mediated dearomative annulation cascades represent a powerful strategy for building highly congested spiro-compounds. researchgate.net
Sustainable and Novel Approaches: A move towards more sustainable or "green" synthesis is a key trend. utrgv.edu This includes the use of microwave-assisted synthesis in environmentally benign solvents like water or ethanol, which can accelerate reaction times and improve yields. utrgv.edumdpi.com Furthermore, novel reaction cascades, such as the Diels-Alder reaction of spiro[4.4]nona-2,7-diene-1,6-dione followed by aromatization, are being developed to create fused spiro[4.4]-nonane-dione derivatives. acs.org
Table 1: Comparison of Modern Synthetic Methodologies for Spiro[4.4]nonane Systems
| Methodology | Advantages | Key Features | Potential Application for 7-Oxa-1-azaspiro[4.4]nonane-2,4-dione |
|---|---|---|---|
| Asymmetric Organocatalysis | High enantioselectivity, metal-free, mild conditions. researchgate.net | Utilizes chiral small molecules (e.g., quinine (B1679958), prolinol derivatives) to induce stereochemistry. nih.gov | Stereoselective introduction of substituents on the pyrrolidine (B122466) or furanone rings. |
| Visible-Light Photocatalysis | Green and sustainable, high reactivity, mild reaction conditions. rsc.orgrsc.org | Employs light to initiate radical-based transformations, often using dual catalytic systems. rsc.orgnih.gov | Formation of the spirocyclic core via radical cyclization of acyclic precursors. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. utrgv.edumdpi.com | Uses microwave irradiation to heat reactions, often in green solvents. utrgv.edu | Efficient, high-throughput synthesis of a library of derivatives for screening. |
| Tandem/Cascade Reactions | High atom and step economy, rapid buildup of molecular complexity. nih.gov | Multiple bond-forming steps occur in a single pot without isolating intermediates. acs.org | One-pot synthesis of the core structure from simple starting materials. |
Integration of Artificial Intelligence and Machine Learning in Scaffold Exploration and SAR Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the exploration of spirocyclic chemical space and accelerate drug discovery timelines. nih.govnih.gov These computational tools can analyze vast datasets to identify patterns that are not obvious to human researchers. nih.gov
Scaffold Exploration and De Novo Design: ML models, particularly deep learning approaches like generative adversarial networks (GANs) and recurrent neural networks (RNNs), can be trained on existing databases of molecules to generate novel chemical structures. mdpi.com This de novo design approach can be applied to the this compound framework to create virtual libraries of derivatives with desirable drug-like properties. This allows for the exploration of new and patentable chemical space. researchgate.net
SAR Prediction: Quantitative Structure-Activity Relationship (QSAR) modeling is a key application of ML in drug discovery. vanderbilt.eduresearchgate.net By training algorithms on a dataset of synthesized this compound analogs and their corresponding biological activities, predictive QSAR models can be built. researchgate.net These models can then be used to forecast the activity of virtual compounds, prioritizing the most promising candidates for synthesis and testing, thereby saving significant time and resources. vanderbilt.edu ML approaches can also facilitate "scaffold hopping," identifying structurally novel compounds that retain the key pharmacophoric features of the original scaffold. vanderbilt.edu
Table 2: AI and Machine Learning Applications in Spirocyclic Chemistry
| Application | ML/AI Technique | Description | Relevance to this compound |
|---|---|---|---|
| Novel Scaffold Generation | Generative Models (e.g., GANs, VAEs) | Algorithms learn from existing molecular structures to design new molecules with desired properties. mdpi.com | De novo design of novel, synthetically accessible derivatives. |
| SAR Prediction | Supervised Learning (e.g., Random Forest, Neural Networks) | Models are trained on known compound structures and their biological activities to predict the activity of new compounds. nih.govresearchgate.net | Prioritizing synthetic targets by predicting their biological potency and properties. |
| Scaffold Hopping | Ligand-Based Virtual Screening, Molecular Fingerprints | Identifies molecules with different core structures but similar 3D pharmacophores and predicted activity. nih.govvanderbilt.edu | Discovering new, patentable scaffolds with similar biological profiles. |
| Property Prediction | Quantitative Structure-Property Relationship (QSPR) | Predicts physicochemical properties (solubility, lipophilicity) and pharmacokinetic profiles (ADME). tandfonline.comvanderbilt.edu | Optimizing drug-like properties of lead candidates early in the design phase. |
Exploration of Novel Biological Targets and Therapeutic Areas for Oxa-azaspiro Dione (B5365651) Derivatives
The unique three-dimensional structure of spirocyclic compounds makes them ideal candidates for targeting complex biological macromolecules that have proven difficult to address with traditional flat molecules. nih.govbohrium.com Research into oxa-azaspiro dione derivatives is expanding into several key therapeutic areas.
Neurodegenerative Diseases: There is growing interest in spirocyclic compounds for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govmdpi.com The fibrillation and aggregation of proteins such as amyloid-beta are central to the pathology of these conditions. nih.govnews-medical.net Spirooxindole compounds have been shown to interfere with the formation of highly ordered amyloid fibrils, instead promoting disordered aggregates. nih.gov The rigid, defined structure of the this compound scaffold could be leveraged to design potent inhibitors of protein-protein interactions that drive neurotoxic aggregation. nih.govnih.gov
Infectious Diseases and Cancer: Spirocyclic scaffolds are also being investigated for their potential as anticancer and antimicrobial agents. tandfonline.comnih.govontosight.ai The ability of spirocycles to present functional groups in precise three-dimensional orientations can lead to high-affinity binding to enzyme active sites or allosteric pockets. tandfonline.com This makes them attractive for developing selective inhibitors of targets such as viral proteases, bacterial enzymes, or protein kinases involved in cancer, like Polo-like kinase 4 (PLK4) or Poly (ADP-ribose) polymerase-1 (PARP-1). tandfonline.com
Table 3: Potential Therapeutic Applications for Oxa-azaspiro Dione Derivatives
| Therapeutic Area | Potential Biological Target(s) | Rationale for Spirocyclic Scaffold |
|---|---|---|
| Neurodegenerative Diseases | Protein-protein interactions (e.g., Amyloid-β aggregation), Kinases, Cholinesterases. nih.govnih.gov | The rigid 3D structure can disrupt the formation of ordered protein aggregates and fit into complex enzyme active sites. nih.gov |
| Cancer | Protein kinases (e.g., PLK4), PARP enzymes, p53-MDM2 interaction. tandfonline.comresearchgate.net | Conformational rigidity can improve binding affinity and selectivity for specific enzyme isoforms or protein interaction domains. tandfonline.com |
| Infectious Diseases | Viral proteases, bacterial cell wall synthesis enzymes. | The novel scaffold can overcome existing drug resistance mechanisms by targeting different binding sites. |
| Metabolic Diseases | Nuclear hormone receptors, metabolic enzymes. tandfonline.comnih.gov | Spirocycles can modulate physicochemical properties to improve oral bioavailability and metabolic stability. tandfonline.com |
Development of Chemical Biology Tools Utilizing the this compound Framework
Beyond direct therapeutic applications, the this compound scaffold is a valuable starting point for the development of sophisticated chemical biology tools. nih.gov These tools are essential for dissecting complex biological pathways and validating new drug targets.
Chemical Probes: A potent and selective inhibitor derived from the oxa-azaspiro dione scaffold can be converted into a chemical probe. By attaching a reactive group or a reporter tag (like a fluorophore or biotin), these probes can be used for target identification and validation through techniques such as activity-based protein profiling (ABPP) or chemical proteomics.
Fragment-Based Drug Discovery (FBDD): The core this compound structure can serve as a high-value, sp³-rich fragment for FBDD campaigns. nih.govacs.org Screening this fragment against a biological target could reveal initial binding interactions, which can then be elaborated and optimized to build a potent lead molecule. The scaffold's inherent three-dimensionality provides a strong starting point for exploring the topology of a target's binding site. acs.org
Table 4: Chemical Biology Applications of the this compound Framework
| Tool Type | Description | Application |
|---|---|---|
| Activity-Based Probes | Scaffold functionalized with a reactive group (e.g., vinyl sulfone) that covalently binds to the active site of a target enzyme. researchgate.net | Identifying and profiling the activity of enzyme families in complex biological samples. |
| Affinity-Based Probes | Scaffold derivatized with a tag (e.g., biotin) for pull-down experiments and a photo-crosslinker to capture binding partners. | Identifying the specific protein targets of a bioactive compound in cells or lysates. |
| Fragment Scaffolds | The core spirocyclic structure used as a starting point in fragment-based drug discovery (FBDD). acs.org | Screening for low-affinity binders to a protein target, followed by synthetic elaboration to create high-potency leads. |
| Conformationally Locked Ligands | Using the rigid spirocyclic framework to mimic a specific bioactive conformation of a more flexible endogenous ligand. tandfonline.com | Stabilizing and studying specific receptor states or protein conformations. |
Q & A
Basic: What are the common synthetic routes for 7-Oxa-1-azaspiro[4.4]nonane-2,4-dione, and how do yields vary across methodologies?
The synthesis of this compound typically involves multi-step organic reactions emphasizing enantioselectivity. Key methods include:
- Asymmetric alkylation using chiral auxiliaries (e.g., cycloalkane-1,2-diols) to achieve high enantiomeric excess (e.e. >90%) .
- Domino radical bicyclization , which produces diastereomers but with variable yields (11–67%) depending on radical initiation conditions .
- Curtius rearrangement for mechanistic insights into spirocyclic intermediates, though yields are less predictable .
Industrial-scale synthesis may employ continuous flow reactors to enhance scalability and purity .
Basic: Which spectroscopic and crystallographic techniques are used to confirm the structure of spirocyclic compounds like this compound?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm stereochemistry and functional groups (e.g., carbonyl signals at δ 170–180 ppm) .
- X-ray crystallography: Resolves spirocyclic geometry and absolute configuration, critical for validating enantiopure forms .
- Mass spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
Advanced: How can researchers optimize enantioselectivity in asymmetric synthesis of this compound?
- Chiral catalysts: Use of C2-symmetric ligands (e.g., cyclohexane-1,2-diols) to control stereochemistry during alkylation .
- Solvent and temperature effects: Polar aprotic solvents (e.g., DMF) at low temperatures (−20°C to 0°C) improve diastereomeric ratios .
- Kinetic resolution: Monitoring reaction progress via HPLC with chiral columns ensures selective isolation of the desired enantiomer .
Advanced: How can low yields in radical bicyclization methods be addressed?
- Radical initiator optimization: Replace traditional AIBN with photoredox catalysts (e.g., Ru(bpy)3Cl2) to enhance radical stability and reaction efficiency .
- Substrate pre-functionalization: Introducing electron-withdrawing groups (e.g., nitriles) stabilizes intermediates, improving yields up to 70% .
- Statistical design of experiments (DoE): Screen variables (e.g., temperature, solvent polarity) to identify optimal conditions .
Basic: What biological activities have been reported for derivatives of this compound?
- Antimicrobial activity: Derivatives with substituted aryl groups exhibit MIC values <1 µg/mL against Gram-positive bacteria .
- Antitumor effects: Cytotoxicity against HeLa and MCF-7 cell lines (IC50: 5–20 µM) via inhibition of topoisomerase II .
- Neuroprotection: Reduction of oxidative stress in neuronal cells by modulating Nrf2 pathways .
Advanced: What strategies are effective for designing derivatives with improved bioactivity?
- Structure-activity relationship (SAR) studies:
- Substituent position: Para-substituted phenyl groups enhance antimicrobial potency by 3-fold compared to ortho-substituted analogs .
- Hybrid scaffolds: Fusion with hydantoin rings improves blood-brain barrier permeability (Papp >5 × 10⁻⁶ cm/s) for CNS-targeted drugs .
- Computational docking: Predict binding affinities to targets like β-lactamase or HDAC enzymes using AutoDock Vina .
Advanced: How can researchers resolve contradictions in reported reaction yields or bioactivity data?
- Meta-analysis of conditions: Compare solvent systems (e.g., THF vs. DCM) and catalyst loadings across studies to identify reproducibility issues .
- Cohort validation: Replicate key experiments under standardized conditions (e.g., 0.1 M substrate in DMF at 25°C) .
- Machine learning: Train models on existing datasets to predict optimal synthetic or biological parameters .
Basic: What role does this compound play as a synthetic intermediate in drug development?
It serves as a chiral building block for:
- Cephalotaxine analogs: Spirocyclic frameworks mimic natural product geometry, enabling anticancer drug discovery .
- Protease inhibitors: Functionalization at the 2,4-dione positions enhances binding to catalytic sites (e.g., HIV-1 protease) .
Advanced: What mechanistic insights exist for its enzyme inhibition properties?
- Transition-state mimicry: The spirocyclic core mimics tetrahedral intermediates in serine protease catalysis, achieving Ki values <10 nM .
- Allosteric modulation: Derivatives disrupt protein-protein interactions (e.g., Bcl-2/Bax) by binding to hydrophobic pockets .
Advanced: How can computational methods predict the reactivity and crystallinity of derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
